1-Chloro-2-(1,1-difluoroethyl)benzene
Description
1-Chloro-2-(1,1-difluoroethyl)benzene is a chlorinated and fluorinated aromatic compound with the molecular formula C₈H₇ClF₂ (monoisotopic mass: 176.020434) . Its structure consists of a benzene ring substituted with a chlorine atom at position 1 and a 1,1-difluoroethyl group (-CF₂CH₃) at position 2. This compound is notable for its role as a difluoroethylating reagent in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its fluorine substituents enhance metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWZMVKUURTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-(1,1-difluoroethyl)benzene typically involves the reaction of benzene derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of 1,1-difluoroethylbenzene using thionyl chloride or phosphorus trichloride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-2-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of 1,1-difluoroethylbenzene. Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas in the presence of catalysts. .
Scientific Research Applications
1-Chloro-2-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Isomers and Positional Variants
(a) (2-Chloro-1,1-difluoroethyl)benzene
- Molecular Formula : C₈H₇ClF₂ (same as the target compound).
- Key Difference : The chlorine atom is located on the ethyl group (position 2 of the ethyl chain) rather than the benzene ring.
- Properties : This structural isomer shares the same molecular weight (176.59 g/mol) but exhibits distinct reactivity due to the chlorine’s position. The ethyl-bound chlorine may participate in elimination or substitution reactions, whereas the aromatic chlorine in the target compound directs electrophilic substitution .
(b) 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
- Molecular Formula : C₈H₅ClF₄.
- Key Difference : Additional fluorine atoms at positions 4 and 5 on the benzene ring.
- Impact : Increased electronegativity alters electronic effects on the aromatic ring, enhancing resistance to oxidation. This compound is used in advanced materials and specialty chemicals .
Halogen-Substituted Analogues
(a) 1-Bromo-2-(1,1-difluoroethyl)benzene
- Molecular Formula : C₈H₇BrF₂.
- Key Difference : Bromine replaces chlorine at position 1.
- Properties : Higher molecular weight (223.04 g/mol vs. 176.59 g/mol) and lower electronegativity. Bromine’s larger atomic radius makes it a better leaving group in nucleophilic substitutions, useful in coupling reactions .
(b) 1-Chloro-2-[chloro(difluoro)methyl]benzene
- Molecular Formula : C₇H₄Cl₂F₂.
- Key Difference : A chloro-difluoromethyl group (-CClF₂) replaces the 1,1-difluoroethyl group.
- Impact : The geminal dichlorine and difluoro substituents increase steric hindrance, reducing reactivity in aromatic substitutions. This compound is associated with pesticide derivatives like DDT .
Functional Group Variations
Difluoroethyl vs. Difluoromethoxy Groups
1-Chloro-2-(difluoromethoxy)benzene
Physicochemical and Spectral Properties
NMR Spectroscopy
Boiling Points and Density
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 176.59 | ~180 (estimated) | 1.306 (predicted) |
| 1-Bromo-2-(1,1-difluoroethyl)benzene | 223.04 | ~200 (estimated) | 1.48 (predicted) |
| 1-Chloro-2-(difluoromethoxy)benzene | 178.56 | 178.7 (predicted) | 1.306 (predicted) |
Biological Activity
1-Chloro-2-(1,1-difluoroethyl)benzene is an aromatic organic compound characterized by its unique molecular structure comprising a benzene ring substituted with a chlorine atom and a 1,1-difluoroethyl group. Its molecular formula is C₈H₇ClF₂, and it has garnered attention for its potential biological activities, particularly in the context of drug design and environmental interactions.
- Molecular Weight : 176.591 g/mol
- Appearance : Clear, colorless liquid with an aromatic odor
- Reactivity : Exhibits reactivity similar to other chloroaromatic compounds, particularly in enzyme inhibition and receptor interaction.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This inhibition can alter various metabolic pathways, potentially leading to therapeutic applications in drug development. For instance, studies have shown that similar compounds can affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Interaction with Cellular Receptors
The compound's structural features suggest it may interact with cellular receptors, influencing signal transduction pathways. This interaction could be significant in pharmacology, where modulating receptor activity is essential for drug efficacy. For example, compounds with difluoroethyl groups have been reported to exhibit selective affinity for certain receptors involved in neurotransmission and cellular signaling .
Study on Antifungal Activity
A study highlighted the potential antifungal properties of compounds containing difluoroethyl moieties, indicating that this compound could exhibit similar effects. The research focused on the interaction of these compounds with fungal cell membranes, suggesting a mechanism involving disruption of membrane integrity .
Toxicological Assessments
Toxicological evaluations have shown that chloroaromatic compounds can induce oxidative stress and cytotoxicity in various biological models. For instance, exposure to similar compounds has resulted in increased levels of reactive oxygen species (ROS) and apoptosis in cultured cells . Such findings underscore the importance of assessing the safety profile of this compound before its application in therapeutic contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene | C₈H₇ClF₂ | Contains a methyl group; different substitution pattern affects reactivity |
| 2,4-Dichloro-1-(1,1-difluoroethyl)benzene | C₈H₆Cl₂F₂ | Two chlorine atoms; may exhibit different biological activity |
| 1-Chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃ | Contains a trifluoromethyl group; alters physical properties significantly |
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which impart distinct chemical reactivity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
